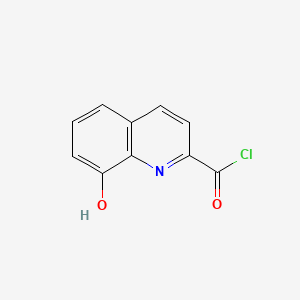

8-Hydroxyquinoline-2-carbonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

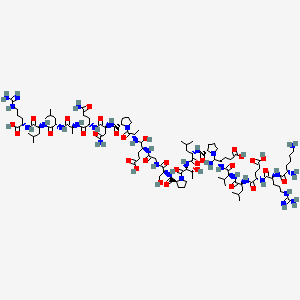

8-Hydroxyquinoline-2-carbonyl chloride is a derivative of 8-Hydroxyquinoline, a small planar molecule with a lipophilic effect and a metal chelating ability . It is a tridentate chelating agent that reacts with 2-aminophenol to form a benzoxazole derivative . It has been used in various fields due to its diverse biological properties .

Synthesis Analysis

The synthesis of 8-Hydroxyquinoline derivatives has been explored in various studies. For instance, one study described the preparation of quinoline derivatives and their cytotoxic potentials toward human carcinoma cell lines . Another study focused on the recent advances in the synthesis of 8-HQ derivatives with different pharmacological properties .Molecular Structure Analysis

The molecular structure of 8-Hydroxyquinoline-2-carbonyl chloride has been analyzed in several studies . It is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 .Chemical Reactions Analysis

8-Hydroxyquinoline-2-carbonyl chloride has been studied for its chemical reactions. For example, one study reported that 8-Hydroxyquinoline derivatives showed remarkable antibacterial activity superior to the standard antibiotic (Penicillin G) .Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Hydroxyquinoline-2-carbonyl chloride have been analyzed in several studies . For instance, one study reported that it is a black solid with a melting point of 179-181 °C .科学的研究の応用

Antimicrobial Activity

Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial effects . They can be used to develop potent lead compounds with good efficacy and low toxicity .

Anticancer Agents

8-Hydroxyquinoline and many of its derivatives have a wide range of pharmacological applications, such as anticancer agents . They have attracted the attention of chemists, medicinal chemists, and professionals in health sciences .

Antifungal Effects

8-Hydroxyquinoline derivatives have shown antifungal activity against Aspergillus niger, Aspergillus oryzae, Myrothecium verrucaria, Trichoderma viride and Trichophyton mentagrophytes .

Inhibitors of 2OG-dependent Enzymes

8-Hydroxyquinoline derivatives can act as inhibitors of 2OG-dependent enzymes . These enzymes are involved in a wide range of biological processes, including oxygen sensing, lipid metabolism, and DNA repair.

Chelators of Metalloproteins

The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-hydroxyquinolines good monoprotic bidentate chelating agents . They form four- and six-covalent complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ .

Anti-HIV Agents

8-Hydroxyquinoline derivatives can also act as anti-HIV agents . They can inhibit the replication of the HIV virus, providing a potential treatment for HIV infection .

Antibacterial Activity

The synthesized 8-hydroxyquinoline derivatives have shown potent antibacterial activity against Gram-positive strains [S. aureus (ATCC29213), V. parahaemolyticus (ATCC17802)] and Gram-negative [E. coli (ATCC35218), P. aeruginosa (ATCC27853)] strains .

Neuroprotection

8-Hydroxyquinoline derivatives can act as iron-chelators for neuroprotection . They can protect neurons from damage caused by iron-induced oxidative stress, which is implicated in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Safety and Hazards

作用機序

Target of Action

8-Hydroxyquinoline-2-carbonyl chloride, a derivative of 8-Hydroxyquinoline (8-HQ), exhibits a wide range of biological activities . The primary targets of this compound include a diverse range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ . These ions play crucial roles in various biological processes, and their interaction with 8-HQ derivatives can lead to significant changes in cellular activities.

Mode of Action

The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-HQ derivatives good monoprotic bidentate chelating agents . They form four- and six-covalent complexes with a wide range of metal ions . For instance, 8-HQ-based blockers have been found to interact with key residues in the active site of the Histamine Receptor 2 (HR H2), leading to receptor inactivation .

Biochemical Pathways

8-HQ derivatives have been found to inhibit 2-Oxoglutarate (2OG) and iron-dependent oxygenases, which are involved in numerous biochemical pathways . These enzymes play a role in various biological processes, including nucleic acid demethylation and γ-butyrobetaine hydroxylation . The inhibition of these enzymes can lead to significant downstream effects, impacting a wide range of cellular processes.

Pharmacokinetics

It is known that some 8-hq derivatives, such as iox1, suffer from low cell permeability . This can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The interaction of 8-HQ derivatives with their targets can lead to a variety of cellular effects. For instance, they have been found to exhibit antimicrobial, anticancer, and antifungal effects . Specific 8-HQ derivatives have shown promising antiproliferative potency and high selectivity toward certain cancer cells .

Action Environment

The action of 8-HQ derivatives can be influenced by various environmental factors. For instance, the presence of certain metal ions in the environment can impact the compound’s chelating activity . Additionally, factors such as pH and temperature can potentially influence the stability and efficacy of the compound.

特性

IUPAC Name |

8-hydroxyquinoline-2-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-10(14)7-5-4-6-2-1-3-8(13)9(6)12-7/h1-5,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLUUBRFEMCGPCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00664949 |

Source

|

| Record name | 8-Hydroxyquinoline-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00664949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

125686-91-1 |

Source

|

| Record name | 8-Hydroxy-2-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125686-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxyquinoline-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00664949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,5-Dioxopyrrolidin-1-yl) 3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]sulfinylpropanoate](/img/structure/B594242.png)

![[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol](/img/structure/B594246.png)

![2-Methyl-2-[2-(trifluoromethyl)phenyl]-propanoic acid](/img/structure/B594262.png)